N-Acetyl-L-prolinamide N-Acetyl-L-prolinamide
Brand Name: Vulcanchem
CAS No.: 16395-58-7
VCID: VC21542581
InChI: InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1
SMILES: CC(=O)N1CCCC1C(=O)N
Molecular Formula: C7H12N2O2
Molecular Weight: 156,18 g/mole

N-Acetyl-L-prolinamide

CAS No.: 16395-58-7

Cat. No.: VC21542581

Molecular Formula: C7H12N2O2

Molecular Weight: 156,18 g/mole

* For research use only. Not for human or veterinary use.

N-Acetyl-L-prolinamide - 16395-58-7

CAS No. 16395-58-7
Molecular Formula C7H12N2O2
Molecular Weight 156,18 g/mole
IUPAC Name (2S)-1-acetylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1
Standard InChI Key CXURPNUIYCJENH-LURJTMIESA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1C(=O)N
SMILES CC(=O)N1CCCC1C(=O)N
Canonical SMILES CC(=O)N1CCCC1C(=O)N

Chemical Structure and Properties

Structural Characteristics

N-Acetyl-L-prolinamide features a pyrrolidine ring structure (derived from L-proline) with an acetyl group attached to the nitrogen atom and an amide group at the position where a carboxylic acid would be in the parent amino acid. This unique structure contributes to its distinctive chemical behavior and biological activities.

PropertyDescription
Chemical NameN-Acetyl-L-prolinamide (1-acetyl-2-pyrrolidinecarboxamide)
CAS Number16395-58-7
Molecular FormulaC7H12N2O2
StructurePyrrolidine ring with acetylated nitrogen and amide group
ChiralityL-configuration at the alpha carbon
Charge StateNeutral (at physiological pH)

Physical and Chemical Properties

The physical and chemical properties of N-Acetyl-L-prolinamide significantly influence its behavior in various environments and its potential applications. While complete data is limited in the provided search results, properties can be inferred from its structure and related compounds:

  • The compound exists as a solid at room temperature

  • It demonstrates solubility in polar solvents

  • The amide group can participate in hydrogen bonding as both donor and acceptor

  • The acetyl group influences the electron distribution and reactivity

Synthesis Methods

Primary Synthesis Route

The synthesis of N-Acetyl-L-prolinamide typically follows a multi-step process starting with L-proline. According to documented methods, the synthesis proceeds through the following steps :

  • L-proline is dissolved in water and reacted with acetic anhydride to form N-acetyl-L-proline

  • The resulting N-acetyl-L-proline is reacted with thionyl chloride in a suitable solvent system

  • The intermediate compound is then treated with aqueous ammonia to produce 1-acetyl-2-pyrrolidinecarboxamide (N-Acetyl-L-prolinamide)

This synthesis route offers several advantages for industrial and laboratory applications:

AdvantageDescription
Cost-effectivenessUses common reagent raw materials with relatively low costs
Reaction ConditionsFeatures mild reaction conditions
Product QualityAchieves high chiral purity
YieldProduces high yield of desired product
Environmental ImpactExerts low environmental pressure
ScalabilitySuitable for large-scale production

Conversion to L-Prolinamide

N-Acetyl-L-prolinamide serves as an important precursor in the synthesis of L-prolinamide. This conversion process involves the following steps :

  • Addition of N-Acetyl-L-prolinamide (1-acetyl-2-pyrrolidinecarboxamide) to 2N HCl

  • Heating the mixture to 103°C under reflux conditions for approximately 2 hours

  • Concentration of the reaction mixture until crystallization occurs

  • Adjustment of pH to approximately 8

  • Filtration and drying to obtain L-prolinamide

This process has been reported to achieve yields of approximately 95.3% with high purity (99.1% as determined by HPLC) .

Molecular Conformation Studies

Conformational Analysis

The molecular conformation of N-Acetyl-L-prolinamide is crucial for understanding its interactions and properties. Studies on related compounds, such as N-acetylproline, provide insights into potential conformational behaviors of N-Acetyl-L-prolinamide.

Research using two-dimensional infrared spectroscopy on similar structures has revealed that carboxyl groups in these molecules can adopt distinct conformations, such as syn- and anti- arrangements . While this specific research focused on N-acetylproline rather than N-Acetyl-L-prolinamide, the conformational principles may apply to both compounds due to their structural similarities.

Hydrogen Bonding Patterns

The conformational behavior of N-Acetyl-L-prolinamide is likely influenced by hydrogen bonding patterns, both intramolecular and with surrounding solvent molecules. In related compounds, research has shown that:

  • In hydrogen-bond accepting solvents like dimethyl sulfoxide or water, approximately 20% of carboxyl groups adopt an anti-conformation

  • In weakly hydrogen-bond accepting solvents like acetonitrile, intramolecular hydrogen bonds can form, stabilizing certain conformations

  • The formation of strong intramolecular hydrogen bonds can significantly influence the relative abundance of different conformers

These hydrogen bonding patterns may contribute to the biological activity and physical properties of N-Acetyl-L-prolinamide in various environments.

Biological and Pharmaceutical Applications

Antioxidant and Anti-inflammatory Properties

N-Acetyl-L-prolinamide is known for its antioxidant and anti-inflammatory properties . These characteristics make it potentially valuable in:

  • Protection against oxidative stress

  • Reduction of inflammatory responses

  • Potential therapeutic applications in conditions involving inflammation

Stabilization Effects on β-lactam Antibiotics

A notable application of N-Acetyl-L-prolinamide involves its stabilization effects on β-lactam antibiotics. Research indicates that the neutral N-Acetyl-L-prolinamide demonstrates different stabilization effects on these antibiotics compared to cationic L-prolinamide. This distinction highlights how the acetyl group and resulting neutral charge significantly alter the compound's interactions with other pharmaceutical agents.

The stabilization of β-lactam antibiotics is particularly important because:

  • β-lactam antibiotics are prone to degradation under certain conditions

  • Stabilization can extend shelf-life and efficacy

  • Different stabilizing agents can affect antibiotic performance in various ways

Comparison with Related Compounds

N-Acetyl-L-prolinamide vs. L-Prolinamide

Understanding the differences between N-Acetyl-L-prolinamide and L-prolinamide provides insights into structure-activity relationships:

PropertyN-Acetyl-L-prolinamideL-Prolinamide
StructureAcetylated nitrogen with amide groupPrimary amide of proline without acetylation
Charge StateNeutralCationic (at physiological pH)
β-lactam Antibiotic StabilizationDifferent stabilization effectsDifferent stabilization effects
Synthesis RelationshipPrecursorProduct (can be synthesized from N-Acetyl-L-prolinamide)

These differences demonstrate how the acetyl group fundamentally alters the properties and behavior of the molecule.

Relationship to N-Acetyl-L-proline

N-Acetyl-L-proline serves as a precursor in the synthesis of N-Acetyl-L-prolinamide . The key difference between these compounds is the functional group at the carboxyl position:

  • N-Acetyl-L-proline features a carboxylic acid group

  • N-Acetyl-L-prolinamide features an amide group

This structural difference affects properties such as:

  • Hydrogen bonding capabilities

  • Solubility profiles

  • Reactivity patterns

  • Biological interactions

Future Research Directions

Advanced Synthesis Methods

Future research could focus on developing more efficient and environmentally friendly synthesis methods for N-Acetyl-L-prolinamide. Potential areas of investigation include:

  • Green chemistry approaches with reduced environmental impact

  • Enzymatic synthesis routes for enhanced stereoselectivity

  • Continuous flow processes for improved efficiency and scalability

  • Alternative reagents that minimize waste and hazardous materials

Expanded Applications Research

The unique properties of N-Acetyl-L-prolinamide suggest potential applications that warrant further investigation:

  • Enhanced stabilization of various pharmaceutical compounds

  • Development of novel anti-inflammatory formulations

  • Exploration of antioxidant applications in various fields

  • Investigation of potential roles in peptide chemistry and protein stabilization

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156.1819 g/mol